molecular formula C6H12O2 B3021168 2-Ethyl-4-methyl-1,3-dioxolane CAS No. 4359-46-0

2-Ethyl-4-methyl-1,3-dioxolane

Cat. No.: B3021168
CAS No.: 4359-46-0
M. Wt: 116.16 g/mol
InChI Key: CSZCLQLJVFLXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the dioxolane family, which are five-membered cyclic acetals. This compound is known for its stability and is used in various industrial applications, including as a flavoring agent in the food industry .

Mechanism of Action

Target of Action

2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2

Mode of Action

It has been used as a reagent in the selective ketalization of 1-oxo functions . This suggests that it may interact with its targets by forming ketal linkages, which can alter the chemical structure and properties of the target molecules.

Biochemical Pathways

Its use in ketalization reactions suggests that it may be involved in modifying biochemical pathways by altering the chemical structure of key molecules .

Result of Action

It has been used in the synthesis of certain polymers , suggesting that it may have effects on polymer structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes. The process involves the reaction of propanal with 1,2-ethanediol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Propanal} + \text{1,2-Ethanediol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where the continuous removal of water is essential to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus or molecular sieves .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.

Major Products

Scientific Research Applications

2-Ethyl-4-methyl-1,3-dioxolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Another cyclic acetal with a six-membered ring.

    1,2-Dioxolane: An isomer with adjacent oxygen atoms.

Uniqueness

2-Ethyl-4-methyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .

Biological Activity

2-Ethyl-4-methyl-1,3-dioxolane (EMD) is a cyclic ether with the molecular formula C6H12O2C_6H_{12}O_2 and a CAS number of 4359-46-0. This compound has garnered attention due to its unique biological activities and potential applications in various fields, including environmental science and toxicology. This article explores the biological activity of EMD, supported by data tables, case studies, and detailed research findings.

PropertyValue
Molecular Weight116.16 g/mol
Boiling Point117 °C
Flash Point29 °C
Density0.904 g/cm³
Refractive Index1.4030

Odorant Properties

EMD is noted for its characteristic odor, described as medicinal sweet or sickening sweet. This property is significant in environmental contexts, particularly in water treatment facilities where it can contribute to taste and odor issues in drinking water . The presence of EMD has been linked to various odor-causing compounds in aquatic environments, indicating its potential as a marker for pollution.

Toxicological Studies

Research indicates that EMD may have developmental and reproductive toxicity implications. A study conducted by the U.S. Environmental Protection Agency highlighted self-reported symptoms associated with exposure to EMD, suggesting a need for further investigation into its health effects .

Table: Summary of Toxicological Findings

Study TypeFindings
Developmental ToxicityPotential effects observed in animal studies
Reproductive ToxicityConcerns raised regarding exposure during gestation
GenotoxicityLimited studies; further research needed

Case Study 1: Water Treatment Facilities

In a study examining the impact of EMD on drinking water quality, researchers found that variations in pH levels significantly influenced the stability and odor intensity of EMD. Higher pH levels were correlated with increased odor production, which poses challenges for water treatment processes . This study underscores the importance of monitoring EMD levels in water sources to mitigate odor issues.

Case Study 2: Environmental Contamination

The co-occurrence of EMD with other dioxanes in environmental samples was documented in research focusing on source waters. The study revealed that EMD can persist through conventional treatment processes, leading to its detection in treated water supplies . This persistence raises concerns about long-term exposure risks associated with drinking contaminated water.

Research Findings

Recent investigations into the biological activity of EMD have highlighted several key areas:

  • Odor Thresholds : EMD has been identified as an odorant at low concentrations, influencing sensory perceptions in aquatic environments.
  • Environmental Behavior : Studies show that EMD behaves differently under varying environmental conditions, affecting its degradation and potential bioaccumulation.
  • Health Risks : Ongoing research is needed to fully understand the health implications of chronic exposure to EMD, particularly concerning its potential carcinogenic properties.

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCLQLJVFLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863376
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4359-46-0, 1568-99-6
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4359-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methyl-1,3-dioxolane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-methyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 2
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 6
2-Ethyl-4-methyl-1,3-dioxolane
Customer
Q & A

Q1: What is the primary source of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in the environment?

A: 2-EMD has been identified as a volatile organic compound emitted from polyester resin manufacturing plants. [] This release occurs during the synthesis of polyester resins, specifically through the cyclic acetalization of vicinal diols in the presence of acid catalysts. []

Q2: How is this compound (2-EMD) connected to propylene carbonate decomposition in lithium-ion batteries?

A: While not directly a product of propylene carbonate decomposition, 2-EMD is structurally similar to identified decomposition products. Research indicates that propylene carbonate oxidation forms radical cations, eventually leading to products like trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane. [] These compounds share the core 1,3-dioxolane structure with 2-EMD, suggesting potential formation pathways from similar precursors.

Q3: Can this compound (2-EMD) be found in drinking water, and if so, what are the implications?

A: Yes, 2-EMD has been detected in drinking water as a contaminant, often alongside related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (EDD). [, ] These contaminations are typically traced back to industrial spills, as these compounds are by-products of polyester resin production. [] While not directly causing illness, the presence of 2-EMD and similar compounds significantly impacts the taste and odor of water, leading to public concern and potential anxiety surrounding water quality. [, ]

Q4: How does the structure of this compound (2-EMD) influence its odor profile?

A: While the exact mechanism is not fully understood, research suggests that the structure of 2-EMD, particularly its cyclic acetal structure, plays a crucial role in its odor profile. [] Studies comparing 2-EMD with similar cyclic acetals, such as 5,5-dimethyl-1,3-dioxane (DMD), 2,5,5-trimethyl-1,3-dioxane (TMD), and 2-isopropyl-5,5-dimethyl-1,3-dioxane (IDMD), reveal that even slight structural variations significantly alter the perceived odor. [] This highlights the complex relationship between molecular structure and odor perception.

Q5: How is this compound (2-EMD) detected and analyzed in environmental and biological samples?

A: Gas chromatography-mass spectrometry (GC-MS), coupled with techniques like liquid-liquid extraction (LLE) or cryofocusing, is commonly employed for detecting and quantifying 2-EMD. [, , ] These methods provide high sensitivity and selectivity, enabling the identification and quantification of 2-EMD even at trace levels in complex matrices like water or air samples. [, ]

Q6: Are there any known applications of this compound (2-EMD) in chemical synthesis or other industrial processes?

A: While 2-EMD itself might not be directly used in chemical synthesis, its formation as a by-product during polyester resin production [] suggests potential applications in related fields. Further research is needed to explore its reactivity and potential uses in various chemical reactions or industrial processes.

Q7: What is the significance of studying the cis and trans isomers of this compound?

A: Understanding the behavior of cis and trans isomers of 2-EMD is crucial because they exhibit different chemical reactivities. Studies focusing on hydrogenolysis reactions using LiAlH4–AlCl3 demonstrate that the cis isomer undergoes hydrogenolysis significantly faster than its trans counterpart. [] This difference in reactivity highlights the importance of considering stereochemistry when studying the fate and impact of 2-EMD in various environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.